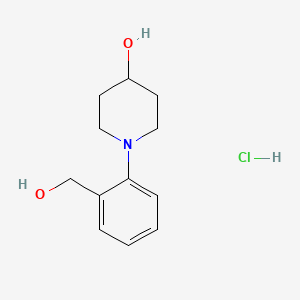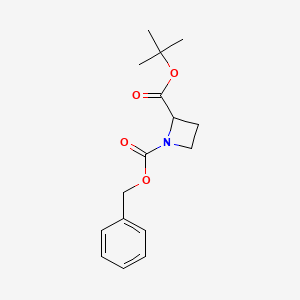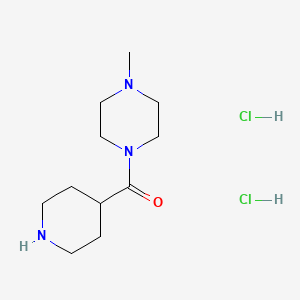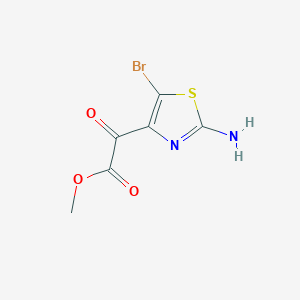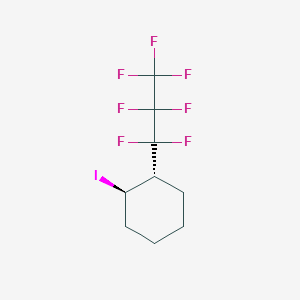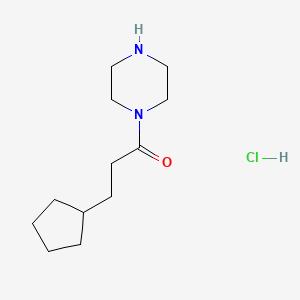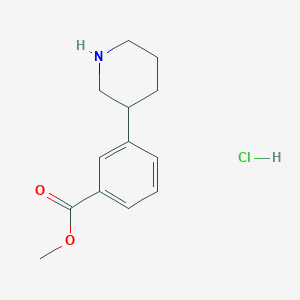![molecular formula C23H33NO2 B1389116 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline CAS No. 1040685-94-6](/img/structure/B1389116.png)
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline
Vue d'ensemble
Description
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline is a chemical compound that is widely used in the scientific research community. It is an aniline derivative that is derived from the reaction of sec-butyl alcohol with 4-hexyloxybenzyl chloride. The compound has a molecular weight of 305.44 g/mol and a melting point of 130-132 °C. This compound has been used in many scientific research applications, including the synthesis of novel compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
Applications De Recherche Scientifique
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline has a wide range of applications in the scientific research community. It is commonly used as a starting material in the synthesis of novel compounds, such as heterocyclic compounds and polymers. It is also used in the study of biochemical and physiological effects, as well as in the investigation of the mechanism of action of various compounds. Furthermore, this compound is used in the synthesis of drugs, such as anti-cancer agents, and in the synthesis of materials for use in medical devices.
Mécanisme D'action
The mechanism of action of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline is not yet fully understood. It is believed that the compound acts as an inhibitor of enzymes involved in metabolic pathways, as well as in the regulation of gene expression. Furthermore, the compound has been shown to interact with receptors on the cell surface and to modulate the activity of certain proteins.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline have been studied in various organisms, including bacteria, yeast, and mammals. Studies have shown that the compound can modulate the expression of certain genes, as well as the activity of certain proteins. Furthermore, the compound has been shown to inhibit the growth of certain bacteria and to reduce inflammation in mammals.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline in laboratory experiments has several advantages. The compound is relatively inexpensive and is easy to synthesize. Furthermore, the compound is relatively stable and can be stored for extended periods of time. However, the compound is also toxic, and care must be taken to ensure that it is handled and stored safely.
Orientations Futures
There are several potential future directions for the study of 3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline. These include further investigation into the compound’s mechanism of action, the study of its effects on various organisms, and the development of new applications for the compound. Additionally, further research into the compound’s toxicity and its potential for use in drug development is also warranted.
Propriétés
IUPAC Name |
3-butan-2-yloxy-N-[(4-hexoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2/c1-4-6-7-8-16-25-22-14-12-20(13-15-22)18-24-21-10-9-11-23(17-21)26-19(3)5-2/h9-15,17,19,24H,4-8,16,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBFIJWPEFIZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Sec-butoxy)-N-[4-(hexyloxy)benzyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-Fluoro-2-nitrophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1389035.png)
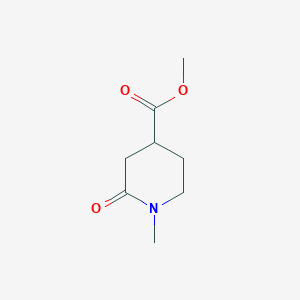

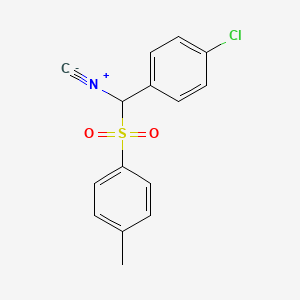
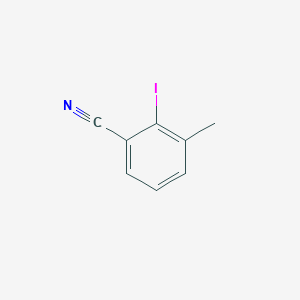
![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B1389040.png)
